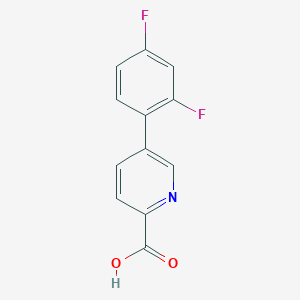
5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-4-methoxyphenyl)picolinic acid (5-FMPPA) is a synthetic compound of the picolinic acid family that has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of biological molecules, and as a scaffold for drug design.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% has been used as a reagent in organic synthesis. It has also been used as a fluorescent probe for the detection of biological molecules such as proteins and enzymes. In addition, 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% has been used as a scaffold for drug design, as it can be used to create novel compounds with desired properties.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that its fluorescence properties and its ability to bind to certain molecules are responsible for its various applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to have some effects on the activity of certain enzymes and proteins, as well as on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% for lab experiments is its versatility. It can be used in a variety of ways, such as a reagent in organic synthesis, a fluorescent probe for the detection of biological molecules, and a scaffold for drug design. However, the reactivity of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% can be unpredictable, and the reaction times can vary significantly.
Zukünftige Richtungen
The future directions for 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% research include further studying its biochemical and physiological effects, developing new synthetic methods for its production, and exploring its potential applications in drug design. Additionally, research into the use of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% as a fluorescent probe for the detection of biological molecules should be further explored. Finally, research into the use of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% as a scaffold for drug design should be conducted to determine its potential for creating novel compounds with desired properties.
Synthesemethoden
5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% can be synthesized from the reaction of 2-fluoro-4-methoxyphenylacetic acid (FMPA) and pyridine in the presence of a base such as sodium hydroxide. The reaction yields 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% as the major product and several other minor products. The reaction is typically conducted in aqueous solution at room temperature, and the reaction time is typically between 12 and 24 hours.
Eigenschaften
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-3-4-10(11(14)6-9)8-2-5-12(13(16)17)15-7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWHNRWCVQODCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














